Cas no 276872-86-7 (Benzyl 3-formylpyrrolidine-1-carboxylate)
Benzyl 3-formylpyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl 3-formylpyrrolidine-1-carboxylate
- 1-Benzyloxycarbonylpyrrolidine-3-carboxaldehyde
- 1 week
- 1-CBZ-PYRROLIDINE-3-CARBOXALDEHYDE
- 3-formyl-1-Pyrrolidinecarboxylic acid phenylmethyl ester
- 3-FORMYL-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- (+/-)-N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde
- 1-Cbz-3-pyrrolidinecarbaldehyde
- 1-N-Cbz-3-formyl-pyrrolidine
- AC1NENN2
- CTK7I0145
- N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde
- N-benzyloxycarbonyl pyrrolidine-3-carbaldehyde
- n-cbz-3-formyl pyrrolidine
- BLA87286
- 1-Pyrrolidinecarboxylic acid, 3-formyl-, phenylmethyl ester
- MFCD05861538
- SY109621
- 3-formyl-pyrrolidine-1-carboxylic acidbenzyl ester
- DTXSID50404973
- Benzyl 3-formyl-1-pyrrolidinecarboxylate
- J-512577
- A13285
- AB91765
- FT-0693086
- SCHEMBL103917
- 3-Formyl-pyrrolidine-1-carboxylicacidbenzylester
- GDPSCBPOCONUDM-UHFFFAOYSA-N
- AB29468
- AB29464
- AKOS016010213
- Benzyl3-formylpyrrolidine-1-carboxylate
- 3-Formyl-pyrrolidine-1-carboxylicacidbenzylester;benzyl 3-formylpyrrolidine-1-carboxylate
- 1-Cbz-3-Formylpyrrolidine
- FT-0773268
- FT-0771539
- 1-Cbz-3-formyl-pyrrolidine
- 276872-86-7
- DS-3891
- DB-016788
- DB-031521
- Benzyl (S)-3-formylpyrrolidine-1-carboxylate
- DA-35163
- Benzyl (R)-3-formylpyrrolidine-1-carboxylate
-
- MDL: MFCD05861538
- Inchi: 1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2
- InChI Key: GDPSCBPOCONUDM-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCC(C=O)C1)=O
Computed Properties
- Exact Mass: 233.10525
- Monoisotopic Mass: 233.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.2
- Topological Polar Surface Area: 46.6A^2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.263±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 369.6°C at 760 mmHg
- Flash Point: 177.4°C
- Refractive Index: 1.61
- Solubility: Very slightly soluble (0.51 g/l) (25 º C),
- PSA: 46.61
- Sensitiveness: Air Sensitive
Benzyl 3-formylpyrrolidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Store in freezer, under -20°C
Benzyl 3-formylpyrrolidine-1-carboxylate Pricemore >>
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| Alichem | A109005849-5g |
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276872-86-7 | 95% | 5g |
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| AstaTech | 59580-5/G |
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| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H28117-1g |
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| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H28117-5g |
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276872-86-7 | 97% | 5g |
¥11132.00 | 2023-02-09 |
Benzyl 3-formylpyrrolidine-1-carboxylate Suppliers
Benzyl 3-formylpyrrolidine-1-carboxylate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Benzyl 3-formylpyrrolidine-1-carboxylate
Benzyl 3-formylpyrrolidine-1-carboxylate (CAS No. 276872-86-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Benzyl 3-formylpyrrolidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 276872-86-7, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic ester serves as a versatile intermediate, playing a pivotal role in the synthesis of various biologically active molecules. Its unique structural features, combining a pyrrolidine ring with a formyl and benzyloxy functional groups, make it a valuable building block for drug discovery and development.
The< strong>pyrrolidine scaffold is widely recognized for its prevalence in medicinal chemistry due to its ability to mimic natural product structures and exhibit favorable pharmacokinetic properties. The presence of both a formyl group and a benzyloxy moiety in< strong>Benzyl 3-formylpyrrolidine-1-carboxylate enhances its reactivity, allowing for diverse chemical transformations that can be exploited in the construction of complex molecular architectures.
In recent years, there has been growing interest in the development of novel therapeutic agents targeting neurological disorders. The< strong>formylpyrrolidine derivative has emerged as a promising candidate in this area, particularly in the synthesis of small-molecule modulators of neurotransmitter receptors. Research has demonstrated its potential utility in the design of compounds that interact with serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease.
The< strong>benzyloxy group in Benzyl 3-formylpyrrolidine-1-carboxylate provides an additional layer of functionality that can be utilized for further derivatization. This feature is particularly useful in the preparation of prodrugs or conjugates that require enhanced solubility or targeted delivery systems. Recent studies have explored its incorporation into peptidomimetics designed to inhibit protease enzymes, which are overexpressed in various pathological conditions, including cancer and inflammation.
The synthesis of< strong>Benzyl 3-formylpyrrolidine-1-carboxylate typically involves multi-step organic reactions, often starting from commercially available pyrrolidine derivatives. The formylation at the third position of the pyrrolidine ring is achieved through Vilsmeier-Haack formylation or similar methods, while the benzylation is performed using benzyl halides or benzoyl chlorides under basic conditions. These synthetic protocols highlight the compound's accessibility and suitability for large-scale production.
The versatility of Benzyl 3-formylpyrrolidine-1-carboxylate is further underscored by its application in peptidomimetic chemistry. Peptides are inherently susceptible to degradation by enzymatic and non-enzymatic processes, limiting their therapeutic efficacy. By incorporating non-peptide analogs derived from this intermediate, researchers can develop more stable and bioavailable alternatives. For instance, modifications at the formyl group can introduce protease-resistant linkages, while the benzyloxy moiety can serve as a site for further functionalization to enhance binding affinity.
In addition to its role in peptidomimetics, Benzyl 3-formylpyrrolidine-1-carboxylate has found utility in the synthesis of heterocyclic frameworks that mimic natural product scaffolds. Natural products continue to inspire drug discovery efforts due to their unique biological activities and structural complexity. The< strong>formyldiazepine derivatives, for example, have shown promise as potential treatments for neurological disorders. The< strong>Benzyl 3-formylpyrrolidine-1-carboxylate intermediate can be used to construct these diazepine analogs through cyclization reactions followed by selective functional group transformations.
The pharmaceutical industry has increasingly recognized the importance of green chemistry principles in drug development. As such, there is a growing emphasis on optimizing synthetic routes to minimize waste and improve atom economy. Benzyl 3-formylpyrrolidine-1-carboxylate exemplifies this trend through its efficient synthesis from readily available starting materials and its compatibility with catalytic methods that reduce reliance on stoichiometric reagents.
Recent advances in computational chemistry have also facilitated the rational design of molecules derived from Benzyl 3-formylpyrrolidine-1-carboxylate. By leveraging molecular modeling techniques, researchers can predict the binding modes of their derivatives to biological targets with high accuracy. This approach has accelerated the discovery process by enabling rapid screening of virtual libraries before proceeding to experimental validation.
The< strong>formyloxy-pyrrolidine scaffold has been particularly fruitful in the development of kinase inhibitors, which are critical targets for anticancer therapies. Kinases play essential roles in cell signaling pathways that regulate growth and proliferation; thus, inhibiting their activity can halt tumor progression effectively. Benzyl 3-formylpyrrolidine-1-carboxylate serves as a key precursor for constructing kinase inhibitors with improved selectivity and potency compared to existing agents.
In conclusion, Benzyl 3-formylpyrrolidine-1-carboxylate (CAS No. 276872-86-7) represents a valuable intermediate with broad applications across pharmaceutical chemistry. Its unique structural features enable diverse chemical transformations that are instrumental in drug discovery efforts targeting neurological disorders, peptidomimetics, heterocyclic frameworks, and kinase inhibitors among others. As research continues to uncover new therapeutic opportunities derived from this compound,Benzyl 3-formyloxy-pyrrolidinone carboxylic acid benzylester, it will undoubtedly remain an indispensable tool for medicinal chemists seeking innovative solutions to pressing medical challenges.
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